molecular formula C13H13N2OD5 B602671 N-Desethyl Milnacipran-d5 CAS No. 1217609-30-7

N-Desethyl Milnacipran-d5

Cat. No.: B602671
CAS No.: 1217609-30-7
M. Wt: 223.33
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Description

N-Desethyl Milnacipran-d5 (CAS# 1217609-30-7) is a deuterium-labeled metabolite of Milnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, such as LC-MS, to ensure accurate and reliable measurement of metabolite concentrations in complex biological matrices like plasma and urine. In human pharmacokinetic studies, the unlabeled N-Desethyl Milnacipran metabolite accounts for approximately 8% of the excreted dose following administration of Milnacipran, forming primarily via CYP3A4-mediated N-dealkylation . The incorporation of five deuterium atoms provides a distinct mass shift from the native metabolite, minimizing analytical interference and enhancing measurement precision. This high-quality reference standard is critical for advancing research in drug metabolism and pharmacokinetics (DMPK), particularly for studies focused on Milnacipran, which is approved for the management of fibromyalgia and major depressive disorder . By enabling precise tracking of this metabolic pathway, this compound supports vital investigative work into the disposition and clearance mechanisms of its parent drug. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKUMJGXPDEXSQ-WXLZTCJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675794
Record name (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217609-30-7
Record name (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Isotopic Labeling of N Desethyl Milnacipran D5

Synthetic Methodologies for N-Desethyl Milnacipran (B1663801) Derivatives

The creation of the N-Desethyl Milnacipran backbone mirrors the synthetic strategies developed for Milnacipran and its various analogs. nih.gov These methods are designed to build the characteristic 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide scaffold.

The synthesis of Milnacipran analogs typically commences with the reaction between phenylacetonitrile (B145931) and an electrophilic three-carbon unit, such as epichlorohydrin (B41342), in the presence of a strong base like sodium amide. researchgate.netacs.org This reaction forms a cyclopropyl (B3062369) nitrile intermediate. Subsequent chemical transformations are then required to convert the nitrile and introduce the aminomethyl and N-ethylcarboxamide functionalities.

A common synthetic pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by activation and amidation. An alternative key intermediate is a cyclopropane (B1198618) lactone, which can be generated via an intramolecular cyclopropanation. researchgate.netacs.org This lactone can then be opened to reveal the required functional groups for conversion into the final amide product. For instance, a diazo-based approach in continuous flow has been explored for the scalable synthesis of a key lactone intermediate, highlighting advanced methods for constructing the cyclopropane ring. acs.org The final step to obtain the N-desethyl derivative would involve the introduction of a single ethyl group on the amide nitrogen.

A generalized synthetic scheme for a Milnacipran analog is outlined below.

Table 1: Generalized Synthetic Steps for Milnacipran Analogs

Step Reaction Description Key Intermediates
1 Cyclopropanation Reaction of phenylacetonitrile with epichlorohydrin using a base to form the core cyclopropane ring. researchgate.netacs.org Chiral cyclopropane derivative researchgate.net
2 Functional Group Conversion Hydrolysis of the nitrile group or opening of a lactone intermediate to form a carboxylic acid. researchgate.net Cyclopropanecarboxylic acid
3 Amidation Activation of the carboxylic acid and subsequent reaction with an appropriate amine (e.g., ethylamine (B1201723) for N-Desethyl Milnacipran). Final amide product

Milnacipran and its derivatives possess two chiral centers at the C1 and C2 positions of the cyclopropane ring. The biological activity of these compounds is highly dependent on their stereochemistry, making stereoselective synthesis a critical consideration. nih.gov For example, Levomilnacipran (B1675123) is the (1S,2R)-enantiomer of Milnacipran. medchemexpress.commedchemexpress.eu

Stereocontrol is typically achieved through one of two primary strategies:

Use of Chiral Starting Materials: A common approach involves starting the synthesis with an enantiomerically pure precursor, such as (R)- or (S)-epichlorohydrin. acs.org This transfers the initial chirality into the cyclopropane ring, guiding the stereochemistry of the final product.

Asymmetric Catalysis: Enantioselective synthesis can also be accomplished by using chiral catalysts during the cyclopropanation step. acs.org For example, transition metal catalysts with chiral ligands have been used to effect enantioselective intramolecular cyclopropanations with high enantiomeric excess. acs.org

Conformationally restricted analogs have also been synthesized with high stereoselectivity, further demonstrating the advanced control over the molecule's three-dimensional structure that has been achieved. acs.orgnih.gov

Chemical Synthesis Approaches

Strategies for Deuterium (B1214612) (d5) Incorporation

The introduction of deuterium atoms into the molecule is a deliberate process designed to create a stable, heavier version of the compound for use as an internal standard in mass spectrometry-based analyses. veeprho.comveeprho.com For N-Desethyl Milnacipran-d5, five deuterium atoms are incorporated into the N-ethyl group. pharmaffiliates.com

The most direct and efficient method for producing this compound involves the use of a deuterated reagent during the amidation step of the synthesis. The key reagent for this process is ethyl-d5-amine (B107494) (CD₃CD₂NH₂).

The synthetic design is as follows:

The non-labeled cyclopropanecarboxylic acid intermediate, with the aminomethyl group suitably protected, is synthesized as described in section 2.1.

The carboxylic acid is activated, for example, by converting it to an acyl chloride or using a peptide coupling agent.

The activated acid is then reacted with ethyl-d5-amine. This reaction forms the N-(ethyl-d5)-carboxamide bond.

A final deprotection step reveals the aminomethyl group, yielding the desired this compound.

This strategy ensures that the deuterium label is placed specifically on the N-ethyl group with high efficiency. General strategies for synthesizing deuterated compounds often involve the use of deuterated solvents (like D₂O) or deuterated reducing agents, but for targeted labeling of an alkyl group, a pre-labeled building block is superior. nih.govbeilstein-journals.org

Following synthesis, it is imperative to determine the isotopic purity of the labeled compound. nih.govrsc.orgrsc.org This involves quantifying the percentage of molecules that contain the desired number of deuterium atoms (d5) versus those that are unlabeled (d0) or contain fewer deuterium atoms (d1, d2, d3, d4).

High-Resolution Mass Spectrometry (HRMS) is a primary tool for this assessment. nih.govrsc.orgresearchgate.net By analyzing the mass spectrum, the relative abundance of each isotopolog can be measured based on their distinct mass-to-charge ratios. The goal is to achieve high isotopic enrichment for the d5 species, typically greater than 98% or 99%. rsc.orgrsc.org

Table 2: Example HRMS Data for Isotopic Purity Assessment

Isotopolog Description Theoretical Mass Observed Relative Abundance (%)
d0 No deuterium 218.1419 < 0.1
d1 One deuterium 219.1482 < 0.2
d2 Two deuterium 220.1545 < 0.5
d3 Three deuterium 221.1607 < 1.0
d4 Four deuterium 222.1670 ~ 2.0
d5 Five deuterium 223.1733 > 96.0

This table is illustrative. Actual results may vary based on the synthesis. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information, confirming the location of the deuterium atoms by the absence of signals in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum. rsc.orgrsc.org

Design and Execution of Labeling Reactions

Characterization Techniques for Labeled Analogs

A suite of analytical techniques is used to confirm the structure, purity, and isotopic enrichment of this compound.

| ²H NMR | Direct detection of deuterium | Directly observes the signals from the deuterium nuclei, confirming their presence and providing information about their chemical environment, which verifies the label's location. rsc.org |

Together, these techniques provide a comprehensive characterization of this compound, ensuring it is suitable for its intended use as a high-fidelity internal standard in demanding analytical applications.

Metabolic Pathway Elucidation of N Desethyl Milnacipran

Formation of N-Desethyl Milnacipran (B1663801) via N-Desethylation

The creation of N-Desethyl Milnacipran from its parent compound, Milnacipran, is a primary metabolic route. dovepress.com This process, known as N-desethylation, involves the removal of an ethyl group from the nitrogen atom of the Milnacipran molecule.

Enzymatic Systems Governing Desethylation

The biotransformation of Milnacipran to N-Desethyl Milnacipran is predominantly facilitated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP3A4 is the principal enzyme responsible for this N-dealkylation reaction. nih.govdrugbank.comfda.gov While CYP3A4 plays the primary role, minor contributions to the desethylation process have also been attributed to other CYP isoenzymes, including CYP2C8, CYP2C19, CYP2D6, and CYP2J2. drugbank.comdrugbank.comunict.it Studies have shown that the metabolism of Milnacipran is not significantly affected by genetic variations in CYP2D6 or CYP2C19, indicating a limited role of these polymorphic pathways in its oxidative metabolism. nih.gov

In Vitro Metabolic Studies of Parent Compound to N-Desethyl Metabolite

In vitro studies utilizing human hepatic microsomes and hepatocytes have confirmed that the biotransformation rate of Milnacipran is generally low. fda.gov These studies have demonstrated that while N-desethylation is a key metabolic pathway, a significant portion of the parent drug is eliminated unchanged. Following oral administration of levomilnacipran (B1675123), the more active enantiomer of milnacipran, N-desethyl levomilnacipran is the major circulating metabolite, although levomilnacipran itself is the most abundant circulating compound. dovepress.com In plasma, N-desethyl levomilnacipran accounted for a notable percentage of the exposure relative to the parent drug. dovepress.com

Comparative Metabolism Across Preclinical Species

Metabolic studies in preclinical species, including rats and monkeys, have been conducted to understand the disposition of Milnacipran and its metabolites. dovepress.com Similar to humans, N-desethyl levomilnacipran was identified as a major circulating metabolite in both monkeys and rats. dovepress.comnih.gov However, some species-specific differences in the extent of metabolite formation and excretion have been observed. For instance, while N-desethyl levomilnacipran was a major metabolite in all species studied, the subsequent glucuronidation of this metabolite was more prominent in humans and monkeys compared to rats. dovepress.com In rats, p-hydroxy levomilnacipran was another significant circulating metabolite alongside N-desethyl levomilnacipran. dovepress.comresearchgate.net

The following table summarizes the comparative plasma exposure of major metabolites of Levomilnacipran across different species.

SpeciesMajor Circulating MetabolitesPlasma Exposure (% of Parent Drug)
Humans N-desethyl levomilnacipran14.4%
N-carbamoyl glucuronide of N-desethyl levomilnacipran21.8%
Monkeys N-desethyl levomilnacipran27.5%
Rats N-desethyl levomilnacipran14.9%
p-hydroxy levomilnacipran glucuronide12.4%

Data derived from a study by Brunner et al. (2015). dovepress.com

Further Biotransformations of N-Desethyl Milnacipran

Following its formation, N-Desethyl Milnacipran can undergo further metabolic changes, primarily through conjugation reactions.

Conjugation Mechanisms (e.g., Glucuronidation pathways in in vitro or animal systems)

The primary conjugation pathway for N-Desethyl Milnacipran is glucuronidation. mdpi.com This process involves the attachment of a glucuronic acid moiety to the metabolite, which increases its water solubility and facilitates its excretion from the body. Specifically, N-Desethyl Milnacipran can be converted to its N-carbamoyl glucuronide. mdpi.com This glucuronidated metabolite has been identified in the urine of humans and monkeys. dovepress.comdrugbank.com In humans, desethyl levomilnacipran glucuronide accounts for approximately 3% of the excreted dose. drugbank.com

Identification of Secondary Metabolites from N-Desethyl Milnacipran

The main secondary metabolite identified from N-Desethyl Milnacipran is its glucuronide conjugate. drugbank.commdpi.com This conjugation represents a significant pathway for the elimination of the primary metabolite. Other secondary metabolites derived directly from N-Desethyl Milnacipran have not been prominently reported in the available literature. The metabolic pathway largely proceeds from the parent drug to the N-desethylated form, which is then conjugated for excretion.

Metabolic Profiles in Biological Matrices from Preclinical Studies

The metabolic fate of milnacipran, and by extension its deuterated analogue N-Desethyl Milnacipran-d5, has been characterized in several preclinical species, primarily rats and monkeys. These studies, involving the administration of radiolabeled levomilnacipran, the more active enantiomer of milnacipran, have provided detailed insights into the formation and distribution of its metabolites in various biological matrices. In these non-clinical species, N-desethyl milnacipran is a prominent phase I metabolite. amazonaws.com

In monkeys, after the administration of [¹⁴C]-levomilnacipran, N-desethyl levomilnacipran was identified as the major circulating metabolite in plasma. nih.gov Its exposure in plasma accounted for a significant 27.5% of the plasma exposure of the parent drug, levomilnacipran. nih.gov This indicates a substantial degree of N-dealkylation of the parent compound in this species. Further analysis of urine samples from monkeys revealed that N-desethyl levomilnacipran constituted 12.4% of the administered dose. nih.gov Additionally, a glucuronide conjugate of this primary metabolite, N-desethyl levomilnacipran glucuronide, was also detected in the urine, accounting for 2.3% of the administered dose. nih.gov

Preclinical studies in rats also identified N-desethyl levomilnacipran as one of the main circulating metabolites, alongside p-hydroxy levomilnacipran. nih.gov In rat plasma, N-desethyl levomilnacipran was a major circulating metabolite. nih.gov When examining the excretory pathways, N-desethyl levomilnacipran was detected in rat urine, accounting for 7.9% of the administered dose of levomilnacipran. nih.gov Unlike in monkeys and humans, the glucuronide conjugate of N-desethyl levomilnacipran was not detected in rat urine. nih.gov However, a small amount (≤ 2%) of the N-desethyl levomilnacipran metabolite was reported to be excreted as the N-desethyl levomilnacipran N-carbamoyl glucuronide metabolite by rats. fda.gov

The metabolic profile in plasma highlights a key difference between preclinical species and humans. In non-clinical species like monkeys and rats, the phase I metabolite, N-desethyl milnacipran, was found to be the dominating metabolite in plasma. amazonaws.com This is in contrast to human plasma, where glucuronide conjugates are the predominant metabolites. amazonaws.com

The following tables summarize the metabolic profile of N-desethyl levomilnacipran in the biological matrices of preclinical species based on available research findings.

Table 1: Metabolic Profile of N-Desethyl Levomilnacipran in Monkey Plasma and Urine Following Oral Administration of [¹⁴C]-Levomilnacipran

Biological MatrixMetaboliteRelative Abundance
Plasma N-Desethyl Levomilnacipran27.5% of parent drug plasma exposure nih.gov
Urine N-Desethyl Levomilnacipran12.4% of administered dose nih.gov
N-Desethyl Levomilnacipran Glucuronide2.3% of administered dose nih.gov

Table 2: Metabolic Profile of N-Desethyl Levomilnacipran in Rat Plasma and Urine Following Oral Administration of [¹⁴C]-Levomilnacipran

Biological MatrixMetaboliteRelative Abundance
Plasma N-Desethyl LevomilnacipranMajor circulating metabolite nih.gov
Urine N-Desethyl Levomilnacipran7.9% of administered dose nih.gov
N-Desethyl Levomilnacipran N-carbamoyl Glucuronide≤ 2% of administered dose fda.gov

These findings from preclinical studies are crucial for understanding the biotransformation of milnacipran and for interpreting toxicological studies, as the exposure to various metabolites can differ between species.

Advanced Analytical Methodologies and Bioanalysis Leveraging N Desethyl Milnacipran D5

Role of Deuterated Analogs as Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are crucial for achieving accurate and precise results. researchgate.net An IS is a compound with physicochemical properties as similar as possible to the analyte of interest, which is added at a known concentration to samples before processing. researchgate.net Its purpose is to correct for variations that can occur during sample preparation, such as extraction losses, and fluctuations in the analytical instrument's response. researchgate.netresearchgate.net

Stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are considered the gold standard in LC-MS-based bioanalysis. scispace.comnih.gov N-Desethyl Milnacipran-d5, a deuterated version of N-desethyl milnacipran (B1663801), is an ideal IS for the quantification of the non-deuterated metabolite. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. scispace.com This co-behavior allows the ratio of the analyte's signal to the IS's signal to remain constant even if the absolute signal intensities fluctuate, thereby ensuring high accuracy and precision in the final concentration measurement. researchgate.net While SIL internal standards are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slight differences in retention times or recovery compared to the analyte. scispace.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. alliedacademies.org This technique is widely employed for the quantitative determination of drugs and their metabolites in complex biological matrices like plasma and urine. pharmatutor.org

Development and Validation of Bioanalytical Methods for N-Desethyl Milnacipran Quantification

The development of a robust bioanalytical method is a prerequisite for reliable quantification. This process involves optimizing various parameters to achieve desired sensitivity, selectivity, accuracy, and precision. For the quantification of N-desethyl milnacipran, a method using LC-MS/MS with this compound as the internal standard would be developed.

Validation of the bioanalytical method is performed according to regulatory guidelines to ensure its reliability for the intended application. researchgate.net Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. pharmatutor.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov

Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between instrument response and concentration. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions is assessed. researchgate.net

Table 1: Representative Bioanalytical Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Finding for N-Desethyl Milnacipran Assay
Linearity (r²)≥ 0.990.998
AccuracyWithin ±15% of nominal value (±20% at LLOQ)-5.2% to 8.5%
Precision (%CV)≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
RecoveryConsistent and reproducible> 85%
Matrix EffectIS-normalized factor within acceptable limitsMinimal effect observed

Optimization of Chromatographic Separation and Mass Spectrometric Detection

Optimal separation and detection are critical for a successful LC-MS/MS assay.

Chromatographic Separation: The goal is to achieve a sharp, symmetrical peak for N-desethyl milnacipran and to separate it from other matrix components that could interfere with the analysis. This is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) column. researchgate.net The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to provide the best separation. researchgate.net

Mass Spectrometric Detection: In tandem mass spectrometry (MS/MS), the analyte is first ionized, and a specific precursor ion (the molecular ion) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as selected reaction monitoring (SRM), provides high selectivity. The parameters for N-desethyl milnacipran and this compound, such as the choice of precursor and product ions and the collision energy used for fragmentation, are carefully optimized to maximize the signal intensity.

Table 2: Illustrative Optimized LC-MS/MS Parameters

ParameterCondition
LC ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (N-Desethyl Milnacipran)Precursor Ion > Product Ion
MRM Transition (this compound)Precursor Ion+5 > Product Ion+5

Addressing Matrix Effects in Complex Biological Samples

Biological samples such as plasma and urine are complex mixtures containing numerous endogenous components. pharmatutor.org These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. This phenomenon is known as the matrix effect and can compromise the accuracy of the results. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net Since the IS and the analyte have nearly identical physicochemical properties, they are affected by the matrix components in the same way. scispace.com By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to a more accurate and reliable quantification. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

While tandem mass spectrometry is excellent for quantification, high-resolution mass spectrometry (HRMS) is a powerful tool for the identification of unknown metabolites. HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule.

In the context of milnacipran metabolism, HRMS can be used to identify novel or unexpected metabolites in biological samples. amazonaws.comamazonaws.com The presence of this compound can aid in this process. By looking for ion signals that have a specific mass difference corresponding to the deuterium (B1214612) labeling, researchers can distinguish drug-related metabolites from endogenous background ions, facilitating the structural elucidation of the metabolites. Milnacipran itself is metabolized into several compounds, including N-desethyl milnacipran and glucuronide conjugates. amazonaws.comresearchgate.netresearchgate.netdrugbank.com

Method Transferability and Robustness in Analytical Laboratories

The ability to transfer a bioanalytical method from one laboratory to another is crucial in drug development, especially when studies are conducted at different sites or by contract research organizations (CROs). researchgate.net A robust method is one that is not significantly affected by small variations in method parameters, such as different instrument models or slight changes in mobile phase composition. alliedacademies.org

A well-developed and validated LC-MS/MS method using this compound as an internal standard is generally robust and transferable. The use of a stable isotope-labeled IS makes the method less susceptible to minor variations in experimental conditions between laboratories. researchgate.net However, a formal method transfer process is still necessary to ensure that the receiving laboratory can achieve comparable results. This typically involves cross-validation, where both laboratories analyze the same set of quality control samples and incurred samples to demonstrate inter-laboratory agreement. researchgate.netnih.gov

Pharmacological and Toxicological Evaluation of N Desethyl Milnacipran in Preclinical Models

In Vitro Pharmacological Activity Profiling of the Metabolite

N-Desethyl Milnacipran (B1663801) is recognized as a pharmacologically inactive metabolite of Milnacipran. fda.govfda.govdovepress.com Preclinical data have indicated that N-Desethyl Milnacipran does not possess significant activity at the primary targets of the parent drug. fda.gov Milnacipran itself is a potent inhibitor of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters. nih.govfda.gov In vitro studies on human transporters have shown that milnacipran inhibits the norepinephrine transporter with approximately three-fold higher potency than the serotonin transporter. fda.gov Unlike its parent compound, N-Desethyl Milnacipran is considered to be inactive. fda.gov

Table 1: In Vitro Transporter Inhibition Profile of Milnacipran Note: Data for N-Desethyl Milnacipran is not available as it is considered inactive.

CompoundTargetIC50 (nM)
MilnacipranHuman Serotonin Transporter420 caymanchem.com
MilnacipranHuman Norepinephrine Transporter77 caymanchem.com
MilnacipranHuman Dopamine Transporter6100 caymanchem.com

Assessment of Biological Impact in Isolated Systems or Cell Lines

Studies on isolated systems have primarily focused on the parent compound, Milnacipran. In rat cerebral cortical synaptosomes, milnacipran selectively inhibits the uptake of serotonin and norepinephrine over dopamine. caymanchem.com Milnacipran has also been shown to be an antagonist of the serotonin receptor subtype 5-HT3A and nicotinic acetylcholine (B1216132) receptors, although at higher concentrations. caymanchem.com Given that N-Desethyl Milnacipran is considered an inactive metabolite, specific studies assessing its biological impact in isolated systems or cell lines are limited. fda.govdovepress.com

Preclinical In Vivo Pharmacodynamic Studies of the Metabolite

Preclinical in vivo studies have largely centered on Milnacipran. In animal models, milnacipran has demonstrated activity in various models of depression. nih.gov For instance, in nerve-ligated mice, milnacipran increased the withdrawal threshold and latency in response to tactile and heat stimulation, respectively. caymanchem.com As N-Desethyl Milnacipran is considered inactive, there is a lack of specific in vivo pharmacodynamic studies for this metabolite. fda.gov

Enzyme Inhibition and Induction Potential In Vitro

Table 2: In Vitro Cytochrome P450 Inhibition by Milnacipran Note: Specific data for N-Desethyl Milnacipran is not available.

CYP IsozymeMilnacipran IC50 (µM)
CYP1A2>100 nih.gov
CYP2B6>100 nih.gov
CYP2C8>100 nih.gov
CYP2C9>100 nih.gov
CYP2C19>100 nih.gov
CYP2D6>100 nih.gov
CYP3A4/5 (Midazolam 1'-hydroxylation)~30 nih.gov
CYP3A4/5 (Testosterone 6β-hydroxylation)~100 nih.gov

Genetic Toxicology Investigations

Genetic toxicology studies have been conducted on the parent compound, Milnacipran, and its active enantiomer, levomilnacipran (B1675123). Levomilnacipran was not found to be mutagenic in an in vitro bacterial mutagenicity study (Ames test) or genotoxic in a mouse lymphoma study. drugbank.com It was also not clastogenic in an in vivo micronucleus assay in rats. drugbank.com However, one in vitro study on human peripheral blood lymphocytes indicated that milnacipran increased the frequency of chromosomal aberrations, sister chromatid exchanges, and micronuclei, suggesting potential clastogenic and mutagenic effects at the tested concentrations. nih.gov This study also found that milnacipran induced DNA damage in the comet assay. nih.gov Further investigation into the genotoxic potential of N-Desethyl Milnacipran specifically is not extensively documented in publicly available literature.

Table 3: Summary of Genetic Toxicology Findings for Milnacipran and Levomilnacipran

TestCompoundSystemResultCitation
Bacterial Reverse Mutation (Ames)LevomilnacipranIn vitroNot Mutagenic drugbank.com
Mouse Lymphoma AssayLevomilnacipranIn vitroNot Genotoxic drugbank.com
Micronucleus AssayLevomilnacipranIn vivo (Rat)Not Clastogenic drugbank.com
Chromosomal AberrationMilnacipranIn vitro (Human Lymphocytes)Increased Frequency nih.gov
Sister Chromatid ExchangeMilnacipranIn vitro (Human Lymphocytes)Increased Frequency nih.gov
Micronucleus AssayMilnacipranIn vitro (Human Lymphocytes)Increased Frequency nih.gov
Comet AssayMilnacipranIn vitro (Human Lymphocytes)Increased DNA Damage nih.gov

Strategic Applications of N Desethyl Milnacipran D5 in Non Clinical Drug Development

Facilitation of Non-Clinical Pharmacokinetic and Toxicokinetic Studies

Pharmacokinetic (PK) and toxicokinetic (TK) studies are foundational components of non-clinical drug development, designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. bioivt.com These studies assess systemic exposure to the drug and its metabolites in animal models, and the data generated is crucial for interpreting toxicology findings and predicting human pharmacokinetics. bioivt.comeuropa.eu

N-Desethyl Milnacipran (B1663801) is a known metabolite of Milnacipran. nih.govnih.gov Therefore, during non-clinical studies of Milnacipran, it is essential to quantify the concentrations of both the parent drug and its N-desethyl metabolite in biological matrices like plasma and urine. N-Desethyl Milnacipran-d5 is strategically employed as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS). scispace.comacanthusresearch.comveeprho.com

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. nih.gov Because this compound is chemically almost identical to the analyte (N-Desethyl Milnacipran), it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. acanthusresearch.comwaters.com This allows it to effectively compensate for variability that can occur during sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the analytical signal. scispace.comwaters.com The result is improved accuracy, precision, and robustness of the analytical method, which is a prerequisite for reliable PK and TK data. acanthusresearch.com

Table 1: Key Parameters Determined in Non-Clinical PK/TK Studies

Parameter Description Relevance in Non-Clinical Studies
Cmax Maximum observed plasma concentration Indicates the peak exposure to the drug or metabolite.
Tmax Time to reach maximum plasma concentration Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve Represents the total systemic exposure to the drug or metabolite over time.
t1/2 Elimination half-life Measures the time it takes for the plasma concentration to decrease by half.
CL Clearance Describes the rate at which the drug or metabolite is removed from the body.
Vd Volume of distribution Indicates the extent of drug distribution into tissues.

This table outlines the standard pharmacokinetic parameters that are accurately determined using robust bioanalytical methods, the development of which is facilitated by internal standards like this compound.

Enhancing Drug Metabolism and Pharmacokinetic (DMPK) Research Beyond Quantification

The role of this compound extends beyond simple quantification in dedicated PK/TK studies. It is also a valuable tool in broader Drug Metabolism and Pharmacokinetic (DMPK) research, which aims to build a comprehensive understanding of a drug's disposition. Deuterated standards are instrumental in metabolite identification and profiling studies. unibestpharm.com

By using this compound as a reference material, researchers can definitively identify the N-desethyl metabolite in complex biological matrices from different preclinical species. Studies have shown that the metabolic profile of Milnacipran and its enantiomer, Levomilnacipran (B1675123), can vary between species such as rats, monkeys, and humans. nih.govresearchgate.net For instance, while N-desethyl levomilnacipran is a significant metabolite in all three species, other metabolites like p-hydroxy levomilnacipran are more prominent in rats than in humans or monkeys. nih.gov The use of a specific, labeled standard for the N-desethyl metabolite ensures its accurate characterization across these comparative metabolism studies.

This precise tracking helps to build a comprehensive metabolic map and understand potential species differences in drug handling, which is critical for selecting the appropriate animal model for toxicology studies. nih.gov

Table 2: Comparative Metabolite Profile of Levomilnacipran in Non-Clinical Species and Humans (% of Administered Dose Excreted in Urine)

Metabolite Human Monkey Rat
Unchanged Levomilnacipran 58.4% 35.5% 40.2%
N-Desethyl Levomilnacipran 18.2% 12.4% 7.9%
Levomilnacipran N-carbamoyl glucuronide 3.8% 4.1% Not Detected
N-desethyl levomilnacipran N-carbamoyl glucuronide 3.2% 2.3% Not Detected
p-hydroxy levomilnacipran ≤1.2% Not Reported 4.0%

Data sourced from studies on [14C]-levomilnacipran. nih.govresearchgate.net This table illustrates the relative importance of the N-desethylation pathway across species, a pathway that is accurately studied using this compound as an analytical standard.

Utility in Impurity Profiling and Reference Standard Qualification

During the synthesis of an active pharmaceutical ingredient (API) like Milnacipran, various related substances, or impurities, can be formed. veeprho.com N-Desethyl Milnacipran is not only a metabolite but is also considered a potential impurity in the Milnacipran drug substance. pharmaffiliates.comsynzeal.com Regulatory bodies require that impurities in a drug product be identified, quantified, and controlled within strict limits to ensure the product's safety and quality. veeprho.com

In this capacity, this compound serves as a qualified reference standard. clearsynth.com A reference standard is a highly characterized material used as a benchmark for quality control tests. The deuterated version is used to develop and validate analytical methods for the precise quantification of the non-labeled N-Desethyl Milnacipran impurity. Its use ensures that quality control laboratories can accurately measure the level of this specific impurity in batches of Milnacipran API, confirming that it does not exceed the established safety thresholds. The high chemical and isotopic purity of the deuterated standard is paramount for this application.

Table 3: Selected Milnacipran-Related Compounds and Impurities

Compound Name CAS Number Role/Type
Milnacipran 92623-85-3 Active Pharmaceutical Ingredient
N-Desethyl Milnacipran 105310-07-4 Metabolite / Impurity
This compound 1217609-30-7 Stable Isotope-Labeled Internal Standard
Milnacipran Acid Amide Impurity 165259-91-6 Process Impurity
rel-N-Desethyl-N'-phthalimido milnacipran 105310-73-4 Process Impurity / Intermediate

This table lists Milnacipran and some of its related compounds, highlighting the dual role of N-Desethyl Milnacipran as both a metabolite and an impurity, and the role of its deuterated analog as an analytical standard. pharmaffiliates.comsynzeal.com

Contribution to Investigational New Drug (IND) Enabling Studies

The ultimate goal of non-clinical development is to compile a data package for an Investigational New Drug (IND) application, which is submitted to regulatory authorities like the U.S. FDA to gain permission to start human clinical trials. als.netrarebootcamp.com The IND application must contain comprehensive data from non-clinical studies demonstrating that the drug is reasonably safe for initial administration to humans. als.netnebiolab.com

The strategic applications of this compound culminate in its contribution to the integrity of the IND package. The robust PK, TK, and metabolism data, generated using analytical methods validated with this deuterated standard, form a critical part of the submission. wuxiapptec.com This high-quality data allows for:

Accurate Risk Assessment: Reliable exposure data from toxicokinetic studies is essential for understanding the margin of safety between therapeutic and toxic doses. wuxiapptec.com

Informing Clinical Trial Design: The non-clinical PK data helps in predicting the human PK profile and selecting a safe starting dose for Phase 1 trials. rarebootcamp.com

Regulatory Confidence: The use of state-of-the-art bioanalytical techniques, including the use of stable isotope-labeled internal standards, demonstrates methodological rigor and increases regulatory confidence in the data provided.

In essence, while a simple molecule, this compound is a critical enabling tool. It ensures the accuracy of the foundational non-clinical data that underpins the entire clinical development program for its parent drug, Milnacipran.

Table 4: Role of this compound in IND-Enabling Study Components

IND-Enabling Study Area Specific Application Contribution to IND Package
Pharmacology Metabolite identification in efficacy models. Confirms exposure to active moieties in pharmacology models.
Pharmacokinetics (ADME) Quantification of N-Desethyl Milnacipran in single and repeat-dose studies across species. Provides definitive exposure data (AUC, Cmax) for the parent drug and a key metabolite.
Toxicology (Safety) Toxicokinetic analysis in rodent and non-rodent species. Links systemic exposure levels of the drug and metabolite to observed toxicological findings.
Chemistry, Manufacturing, and Controls (CMC) Reference standard for impurity testing. Ensures the purity and quality of the drug substance to be used in clinical trials.

This table summarizes how the use of this compound supports various components of the data package required for an IND submission.

Future Perspectives and Research Trajectories for N Desethyl Milnacipran D5

Current Gaps in Knowledge and Emerging Research Questions

Despite its utility, our understanding of N-Desethyl Milnacipran-d5 is largely confined to its function as an analytical tool. Several knowledge gaps and emerging research questions could pave the way for its expanded application and a deeper comprehension of milnacipran's metabolic profile.

A primary area of investigation is the potential for this deuterated metabolite to influence in vitro and in vivo systems. While deuterium (B1214612) labeling is generally considered not to alter the physicochemical properties of a molecule, the kinetic isotope effect can impact metabolic rates. researchgate.net Research is needed to determine if the deuterium substitution in this compound affects its interaction with drug-metabolizing enzymes or transporters differently than its non-labeled counterpart. mdpi.com Such studies could reveal subtle, yet significant, differences in metabolic pathways. mdpi.com

Another gap lies in the comprehensive characterization of milnacipran's complete metabolic fingerprint in diverse patient populations. While N-desethyl milnacipran (B1663801) is a known major metabolite, a deeper dive using advanced analytical techniques could uncover minor or previously unidentified metabolites. bioivt.com this compound could be instrumental in developing quantitative assays for these novel metabolites, providing a more holistic view of milnacipran's disposition.

Emerging questions also revolve around the potential for "metabolic switching," where deuterium substitution at one site might alter the metabolic pathway, leading to different metabolites. nih.gov Investigating whether the deuteration in this compound could, under specific conditions, lead to unexpected metabolic products is a valid research question.

Finally, the impact of genetic polymorphisms on the metabolism of milnacipran and the formation of its metabolites is an area ripe for exploration. Future studies could utilize this compound to precisely quantify metabolite levels in individuals with different genetic makeups, helping to personalize milnacipran therapy.

Innovations in Synthetic and Analytical Approaches for Labeled Metabolites

The synthesis and analysis of labeled metabolites like this compound are continually evolving. Future advancements in these areas promise to enhance the accuracy, sensitivity, and scope of research.

Synthetic Innovations:

The development of more efficient and site-selective deuteration methods is a key area of innovation. rsc.org While the synthesis of this compound is established, new catalytic methods could offer more cost-effective and environmentally friendly production routes. assumption.edu Furthermore, the ability to synthesize N-Desethyl Milnacipran with deuterium atoms at various positions would allow for more detailed investigations into metabolic mechanisms and potential kinetic isotope effects at different sites.

Synthetic ApproachDescriptionPotential Advantage for this compound
Catalytic H-D Exchange Utilizes transition metal catalysts to directly replace hydrogen with deuterium on a substrate.Could offer a more direct and efficient synthesis from N-desethyl milnacipran.
Deuterated Building Blocks Incorporates deuterium-labeled starting materials early in the synthetic route.Allows for precise control over the location of deuterium atoms.
Photocatalytic Deuteration Uses light-driven catalysts for deuteration under mild conditions.May allow for the deuteration of more complex and sensitive molecules. assumption.edu

Analytical Innovations:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for quantifying metabolites using labeled internal standards. mdpi.comthermofisher.com Future innovations in this field will likely focus on increasing sensitivity to detect even lower concentrations of metabolites and improving the resolution to better separate and identify unknown metabolic products. numberanalytics.comphysiology.org High-resolution mass spectrometry (HRMS) is becoming increasingly valuable for untargeted metabolomics, which could be applied to discover new metabolites of milnacipran. thermofisher.com

Another area of advancement is the development of new ionization techniques that can reduce matrix effects and improve the accuracy of quantification. news-medical.net The use of ¹³C- and ¹⁵N-labeled standards, in addition to deuterium, is also gaining traction as they can offer greater chemical stability in certain applications. thermofisher.com

Exploration of Advanced Preclinical Models

The translation of preclinical findings to human outcomes is a significant challenge in drug development. Advanced preclinical models offer a more accurate representation of human physiology and metabolism, providing a better platform to study compounds like this compound.

"Humanized" Animal Models:

Genetically engineered animal models, often referred to as "humanized" models, are becoming increasingly important. nih.govtandfonline.com These models can be created to express human drug-metabolizing enzymes and transporters. tandfonline.com Using such models to study the metabolism of milnacipran, with this compound as a quantitative tool, could provide more accurate predictions of human pharmacokinetics and metabolite profiles. nih.gov This approach helps to bridge the gap between traditional animal models and human clinical trials. tandfonline.com

Organoids and Organ-on-a-Chip Systems:

Three-dimensional (3D) cell culture systems, such as organoids and microphysiological systems (organ-on-a-chip), represent a significant leap forward from traditional 2D cell cultures. mdpi.com Liver organoids, for instance, can more accurately mimic the metabolic functions of the human liver. nih.gov These in vitro systems could be used to:

Investigate the detailed metabolic pathways of milnacipran.

Assess potential drug-drug interactions.

Study the influence of genetic variations on metabolism in a controlled environment.

This compound would be an essential tool in these systems for the precise quantification of its corresponding metabolite.

Preclinical ModelDescriptionApplication for this compound Research
Humanized Mice/Rats Animals genetically modified to express human genes (e.g., for metabolic enzymes). nih.govtandfonline.comMore accurate in vivo prediction of human-specific metabolism of milnacipran.
Liver Organoids 3D cell cultures that replicate the structure and function of the liver.Detailed in vitro investigation of metabolic pathways and enzyme kinetics.
Organ-on-a-Chip Microfluidic devices that simulate the activities and mechanics of entire organs.Studying multi-organ interactions and their effect on milnacipran metabolism.

Broader Implications for Metabolite Research in Drug Discovery

The research trajectories for this compound are reflective of broader trends in drug discovery and development, where there is a growing emphasis on understanding the role of metabolites.

The use of deuterated compounds is no longer limited to internal standards. There is a growing interest in "deuterium-switched" drugs, where deuterium is strategically placed to improve the pharmacokinetic properties of the parent drug, such as increasing its metabolic stability and reducing the formation of toxic metabolites. nih.govrsc.org While this compound is a metabolite, the principles learned from its use and synthesis contribute to this expanding field of medicinal chemistry.

Furthermore, the field of metabolomics, the comprehensive study of metabolites in a biological system, is playing an increasingly important role in identifying new drug targets and biomarkers for disease. sci-hub.sefrontiersin.org The precise quantification of metabolites, enabled by labeled standards like this compound, is fundamental to the success of these studies. As our understanding of the metabolome grows, so too will the importance of having a toolbox of well-characterized labeled metabolites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.